molecular formula C24H48O B3142665 cis-15-Tetracosenol CAS No. 50995-29-4

cis-15-Tetracosenol

Cat. No.: B3142665
CAS No.: 50995-29-4
M. Wt: 352.6 g/mol
InChI Key: OJQMPIICCPYCQQ-KTKRTIGZSA-N
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Description

cis-15-Tetracosenol: is a long-chain monounsaturated fatty alcoholcis-15-Nervonic acid when in its acid form. This compound is notable for its role in the biosynthesis of nerve cell myelin, making it a significant component in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-15-Tetracosenol typically involves the reduction of cis-15-Tetracosenoic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of cis-15-Tetracosenoic acid derived from natural sources like erucic acid. The process is environmentally friendly and involves simple and efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-15-Tetracosenol can be oxidized to form cis-15-Tetracosenoic acid.

    Reduction: The compound can be reduced further to form shorter chain alcohols.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

    Oxidation: cis-15-Tetracosenoic acid.

    Reduction: Shorter chain alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

cis-15-Tetracosenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various complex molecules.

    Biology: Plays a crucial role in the study of nerve cell myelin biosynthesis.

    Medicine: Investigated for its potential in treating neurological disorders such as adrenoleukodystrophy.

    Industry: Used in the production of high-quality lubricants and cosmetics

Mechanism of Action

The mechanism of action of cis-15-Tetracosenol involves its incorporation into the myelin sheath of nerve cells. It is β-oxidized in peroxisomes, contributing to the biosynthesis of sphingolipids in the central nervous system. This process is crucial for maintaining the integrity and function of nerve cells .

Comparison with Similar Compounds

    cis-15-Tetracosenoic acid (Nervonic acid): The acid form of cis-15-Tetracosenol, involved in similar biological processes.

    Erucic acid: A precursor to cis-15-Tetracosenoic acid, found in various plant oils.

    Oleic acid: Another monounsaturated fatty acid, but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of myelin and its potential therapeutic applications in neurological disorders. Its long carbon chain and specific double bond position confer unique chemical and biological properties .

Properties

IUPAC Name

(Z)-tetracos-15-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h9-10,25H,2-8,11-24H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMPIICCPYCQQ-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-29-4
Record name 15-Tetracosenol, (15Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-TETRACOSENOL, (15Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6517BA05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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